Perfluoroazelaic acid

描述

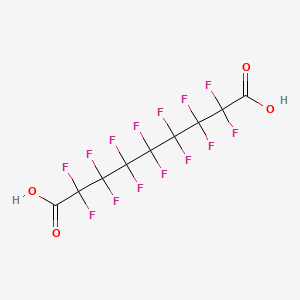

Perfluoroazelaic acid is a synthetic compound with the molecular formula C9H2F14O4 . It is a type of perfluorinated carboxylic acid . The CAS number for Perfluoroazelaic acid is 23453-64-7 .

Synthesis Analysis

Perfluoroazelaic acid has been used in the preparation of core cross-linked micelles. The micellization process involves the formation of pyridinium carboxylate and the cross-linkage between the PPySt blocks via the dicarboxylic acid . Azelaic acid can be produced by ozonolysis of oleic acid .Molecular Structure Analysis

Perfluoroazelaic acid contains a total of 28 bonds. There are 26 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 2 carboxylic acids (aliphatic), and 2 hydroxyl groups .Physical And Chemical Properties Analysis

Perfluoroazelaic acid is a solid at room temperature . It has a molecular weight of 440.09 .科学研究应用

1. Environmental Science: Removal of PFAS from Contaminated Soil and Water

- Methods of Application : The paper reviews emerging technologies for the degradation or sorption of PFAS to treat contaminated soil and water. It highlights the mechanisms involved in removing these persistent contaminants at a molecular level .

- Results or Outcomes : Among the variety of nanomaterials, modified nano-sized iron oxides are the best sorbents materials due to their specific surface area and photogenerated holes and appear extremely promising in the remediation of PFAS from contaminated soil and water .

2. Water Research: Defluorination of PFAS in Water

- Summary of Application : The removal of PFAS from drinking water supplies is crucial to protect the public from their health hazards .

- Methods of Application : The research investigated rapid defluorination of 22 PFAS species using a high-photon-flux medium-pressure UV/sulfite process .

- Results or Outcomes : Defluorination rates followed pseudo first-order kinetics ranging from 0.0003 to 0.1604 min −1. Defluorination was faster and less subject to the effects of pH and dissolved oxygen (O2) concentrations than lower energy systems, likely due to the greater number of hydrated electrons (eaq−) produced .

3. Fuel Cells: Proton Exchange Membrane (PEM) Fuel Cells

- Summary of Application : Perfluorinated monomers, including Perfluoroazelaic acid, are being studied for potential and future applications in proton exchange membrane (PEM) fuel cells .

- Methods of Application : The research involves the synthesis and characterization of new perfluorinated monomers bearing acidic groups for proton transport .

- Results or Outcomes : The outcomes of this research are not specified in the source .

安全和危害

Perfluoroazelaic acid is classified as a dangerous good for transport and may be subject to additional shipping charges . It is advised to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

未来方向

Perfluoroazelaic acid is a type of per- and polyfluoroalkyl substances (PFAS), which have been receiving increasing scientific and political attention in recent years due to their persistence in the environment and potential adverse health effects . Future research directions include understanding the mobility of short-chain PFAS, studying the substitution of regulated substances, increasing the structural diversity of existing PFAS molecules, and exploring the unknown “Dark Matter” of PFAS .

属性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorononanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2F14O4/c10-3(11,1(24)25)5(14,15)7(18,19)9(22,23)8(20,21)6(16,17)4(12,13)2(26)27/h(H,24,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYSWXOLGMKBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2F14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379774 | |

| Record name | Perfluorononanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoroazelaic acid | |

CAS RN |

23453-64-7 | |

| Record name | Perfluorononanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23453-64-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1586388.png)